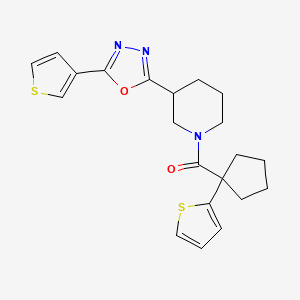

Methyl 4-(2-((3-hydroxy-3-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2-((3-hydroxy-3-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It is related to the production of (S)-duloxetine, a blockbuster antidepressant drug . The compound is produced through the reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide .

Synthesis Analysis

The synthesis of this compound involves the reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide . Whole cells of Rhodotorula glutinis are used in the reduction process . The reaction has excellent enantioselectivity with a >95% conversion .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is the reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide . This reaction is highly enantioselective, producing a single enantiomer with >99.5% enantiomeric excess .Applications De Recherche Scientifique

Anticancer Activity

Compounds with similar structures have been synthesized and evaluated for their anticancer activity . For instance, pyrano[2,3-c]pyrazoles, which can be synthesized using similar compounds, have shown promising results in cytotoxic potential against PANC-1 and SKOV-3 cells .

Production of Antidepressant Drugs

“Methyl 4-(2-((3-hydroxy-3-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate” could potentially be used in the production of antidepressant drugs. For example, a similar compound, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, has been used to produce (S)-duloxetine, a blockbuster antidepressant drug .

Green Chemistry Applications

The compound could potentially be used in green chemistry applications. Multicomponent reactions (MCRs) are a well-known synthetic organic chemistry technology for producing simple carbon-carbon bonds . They offer improved yields, a straightforward workup process, and increased selectivity .

Enantioselective Bioreduction

The compound could potentially be used in enantioselective bioreduction processes. For instance, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide has been reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide using whole cells of Rhodotorula glutinis .

Synthesis of Heterocyclic Scaffolds

The compound could potentially be used in the synthesis of heterocyclic scaffolds. Pyrazoles with other heterocyclic scaffolds are important building blocks in many of the medicinally active new chemical entities .

Production of Bioactive Pyrano[2,3-c]pyrazoles

The compound could potentially be used in the production of bioactive pyrano[2,3-c]pyrazoles. A facile one-pot multicomponent protocol for the synthesis of these bioactive pyrano[2,3-c]pyrazoles has been achieved by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes and malononitrile .

Propriétés

IUPAC Name |

methyl 4-[[2-[(3-hydroxy-3-thiophen-2-ylpropyl)amino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-24-17(23)11-4-6-12(7-5-11)19-16(22)15(21)18-9-8-13(20)14-3-2-10-25-14/h2-7,10,13,20H,8-9H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBVDDRVRGVICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((3-hydroxy-3-(thiophen-2-yl)propyl)amino)-2-oxoacetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]acetamide](/img/structure/B2648725.png)

![(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2648729.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2648733.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2648734.png)

![5-((3,4-Difluorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648735.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2648736.png)

![5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2648737.png)

![N-(4-ethylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)